molecular formula C27H28ClN3O2S2 B15100230 (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15100230
M. Wt: 526.1 g/mol
InChI Key: LIEOETXYDHOKID-ULJHMMPZSA-N
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Description

The compound "(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one" is a heterocyclic molecule featuring a pyrazole-thiazolidinone hybrid scaffold. Its structure includes:

  • A 1-phenyl-1H-pyrazole core substituted at the 3-position with a 3-chloro-4-ethoxyphenyl group.
  • A thiazolidin-4-one ring conjugated via a methylidene bridge at the 5-position (Z-configuration).
  • A hexyl chain at the 3-position of the thiazolidinone and a thioxo group at the 2-position.

The ethoxy and chloro substituents may enhance lipophilicity and target binding, while the hexyl chain could influence solubility and pharmacokinetics .

Properties

Molecular Formula

C27H28ClN3O2S2

Molecular Weight

526.1 g/mol

IUPAC Name

(5Z)-5-[[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H28ClN3O2S2/c1-3-5-6-10-15-30-26(32)24(35-27(30)34)17-20-18-31(21-11-8-7-9-12-21)29-25(20)19-13-14-23(33-4-2)22(28)16-19/h7-9,11-14,16-18H,3-6,10,15H2,1-2H3/b24-17-

InChI Key

LIEOETXYDHOKID-ULJHMMPZSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCC)Cl)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCC)Cl)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-hexyl-2-thioxo-1,3-thiazolidin-4-one under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Compounds for Comparison:

(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one ()

  • Differences :
  • Substituent on phenyl ring : Methoxy (OCH₃) vs. ethoxy (OC₂H₅).
  • Alkyl chain on thiazolidinone: Ethyl (C₂H₅) vs. hexyl (C₆H₁₃). Impact:
  • The hexyl chain enhances lipophilicity (log P), improving membrane permeability but possibly reducing aqueous solubility .

7-Phenyl-5-thiazolo[4,5-d]pyrimidine derivatives ()

  • Differences :
  • Thiazolo[4,5-d]pyrimidine core vs. thiazolidin-4-one.
  • Substituents include chromenyl and methylthieno groups. Impact:
  • The thiazolidinone’s sulfur and carbonyl groups offer distinct hydrogen-bonding capabilities compared to fused pyrimidine systems, affecting target selectivity .

1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione ()

  • Differences :
  • Propanedione side chain vs. methylidene-thiazolidinone.
  • Hydroxy substituent on pyrazole.
    • Impact :

Key Findings:

  • Synthetic Complexity : The target compound’s hexyl chain and ethoxy group may require multi-step alkylation and etherification, contrasting with the ethyl/methoxy analogue’s simpler synthesis .
  • Solubility : The hexyl chain increases log P by ~2 units compared to the ethyl analogue, as predicted by the lumping strategy for structurally similar organics .
  • Thermal Stability: Thiazolidinones with longer alkyl chains (e.g., hexyl) exhibit higher melting points due to van der Waals interactions, as observed in related studies .

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